molecular formula C21H19BrClN3O B2532776 (4-((4-Bromo-3-methylphenyl)amino)-6-chloroquinolin-3-yl)(pyrrolidin-1-yl)methanone CAS No. 1358236-88-0

(4-((4-Bromo-3-methylphenyl)amino)-6-chloroquinolin-3-yl)(pyrrolidin-1-yl)methanone

Cat. No.: B2532776
CAS No.: 1358236-88-0
M. Wt: 444.76
InChI Key: XINABOORNSOBHU-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including an amino group, a bromo group, a chloro group, and a methanone group. It also contains a quinoline ring and a pyrrolidine ring .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the quinoline and pyrrolidine rings would give the molecule a certain degree of rigidity, while the various functional groups would likely influence its reactivity .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. These can include properties like melting point, boiling point, solubility, and stability. Again, without specific information on this compound, it’s not possible to provide details on its physical and chemical properties .

Scientific Research Applications

Synthesis and Potential Medical Applications

Synthesis and Imaging Agent for Parkinson's Disease

One study involves the synthesis of a compound related to the target molecule for potential use as a Positron Emission Tomography (PET) imaging agent for imaging the LRRK2 enzyme in Parkinson's disease. The reference compound, with a similar molecular structure, was synthesized through a multi-step process, highlighting the potential of such compounds in medical imaging and Parkinson's disease research (Wang, Gao, Xu, & Zheng, 2017).

Anti-Aβ Aggregation Activity

Another research focus is on the discovery of new selective Butyrylcholinesterase (BChE) inhibitors that display anti-Aβ aggregation activity, critical for Alzheimer's disease treatment. The study synthesized derivatives showing improved inhibitory activity towards BChE and demonstrated potential in preventing Aβ1–42 aggregation, suggesting a promising direction for Alzheimer's disease therapeutic development (Jiang, Ge, Cheng, Wang, Tao, Zhu, & Zhang, 2019).

Synthetic Pathways and Chemical Properties

Synthetic Pathways

Research on the synthesis of 5H-benzo[a]phenoxazin-5-one derivatives from related compounds provides insights into the diverse synthetic routes that can be explored for the target molecule. The study presents methodologies for preparing substituted 5H-benzo[a]phenoxazin-5-ones, showcasing the chemical reactivity and potential synthetic applications of compounds with similar structural features (Ueno, Maeda, Koshitani, & Yoshida, 1982).

Luminescent Properties and Chemical Reactions

Another study focused on cyclometalated Pd(II) and Ir(III) complexes derived from compounds structurally related to the target molecule, highlighting their luminescent properties and applications in chemical reactions. This research provides valuable insights into the potential use of such compounds in the field of materials science and catalysis (Xu, Li, Xiao, Wang, Tang, Ji, Hao, & Song, 2014).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically relevant for drugs or other bioactive compounds. Without specific information on this compound, it’s not possible to provide details on its mechanism of action .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it’s handled and used. Without specific information on this compound, it’s not possible to provide details on its safety and hazards .

Future Directions

The future directions for research on a compound would depend on its properties and potential applications. This could include further studies to better understand its properties, development of synthesis methods, or exploration of its potential uses .

Properties

IUPAC Name

[4-(4-bromo-3-methylanilino)-6-chloroquinolin-3-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19BrClN3O/c1-13-10-15(5-6-18(13)22)25-20-16-11-14(23)4-7-19(16)24-12-17(20)21(27)26-8-2-3-9-26/h4-7,10-12H,2-3,8-9H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XINABOORNSOBHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCC4)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19BrClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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